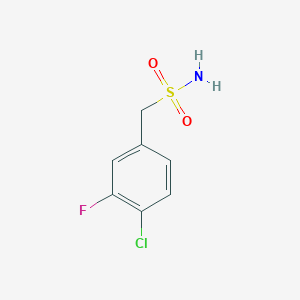
(4-Chloro-3-fluorophenyl)methanesulfonamide
Overview
Description
“(4-Chloro-3-fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7ClFNO2S . It has an average mass of 223.652 Da and a monoisotopic mass of 222.987000 Da .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-3-fluorophenyl)methanesulfonamide” consists of a benzene ring substituted with chlorine and fluorine atoms, and a methanesulfonamide group .Physical And Chemical Properties Analysis
“(4-Chloro-3-fluorophenyl)methanesulfonamide” is a solid compound . More detailed physical and chemical properties are not available.Scientific Research Applications
Crystal Structure Analysis : A study conducted by Dey et al. (2015) investigated the crystal structures of nimesulidetriazole derivatives, including compounds related to (4-Chloro-3-fluorophenyl)methanesulfonamide. The research focused on understanding the intermolecular interactions and molecular geometries of these compounds, which are crucial for their biological activity and pharmacological properties. The findings provide insights into the structural aspects of similar compounds (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
Development of Synthetic Protocols : Prakash et al. (2010) developed a new synthetic protocol for preparing α-fluoro(disulfonyl)methane and its analogues, including chloro and methoxy derivatives. This research is significant for the efficient and selective synthesis of such compounds, which are valuable in various chemical and pharmaceutical applications (Prakash, Wang, Ni, Thomas, & Olah, 2010).
Investigation of Biological Activity : A study by Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds for evaluating their ability to inhibit the enzyme HMG-CoA reductase. This research contributes to understanding the potential of such compounds in the development of cholesterol biosynthesis inhibitors (Watanabe, Koike, Ishiba, Okada, Seo, & Hirai, 1997).
Chemoselective N-Acylation Reagents : Kondo et al. (2000) conducted research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are derived from compounds similar to (4-Chloro-3-fluorophenyl)methanesulfonamide. This study aimed at developing chemoselective N-acylation reagents, highlighting the importance of these compounds in organic synthesis (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Inhibition of 5-Lipoxygenase : Research by Beers et al. (1997) focused on derivatives of (4-Chloro-3-fluorophenyl)methanesulfonamide, specifically targeting the inhibition of 5-lipoxygenase. These compounds showed significant potential in the treatment of inflammatory conditions (Beers, Malloy, Wu, Wachter, Ansell, Singer, Steber, Barbone, Kirchner, Ritchie, & Argentieri, 1997).
Structural Comparisons with Related Compounds : Gowda et al. (2007) analyzed the structure of N-(4-Fluorophenyl)methanesulfonamide, a compound similar to (4-Chloro-3-fluorophenyl)methanesulfonamide. This study provides a comparison of geometric parameters and intermolecular interactions, contributing to a better understanding of the structural characteristics of these compounds (Gowda, Foro, & Fuess, 2007).
Safety And Hazards
properties
IUPAC Name |
(4-chloro-3-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITQGEKDGAQMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-fluorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



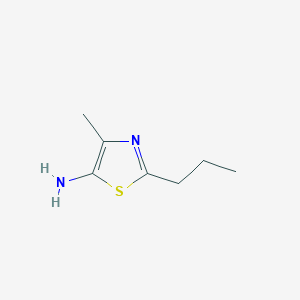
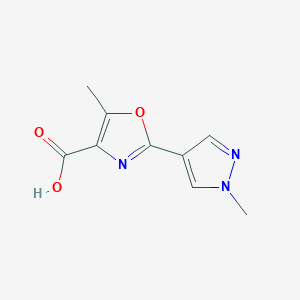
![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)

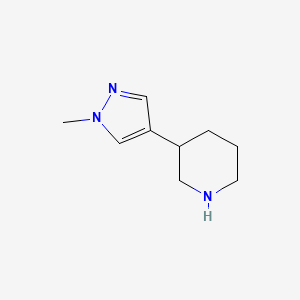
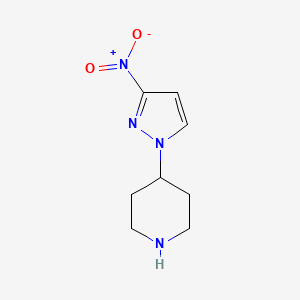
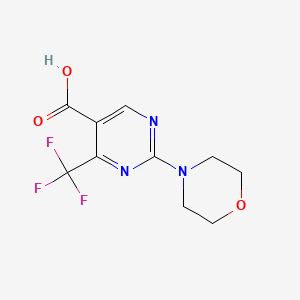
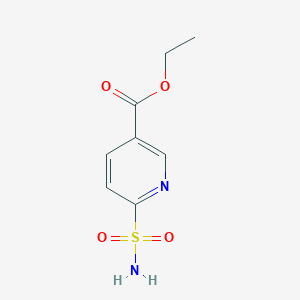
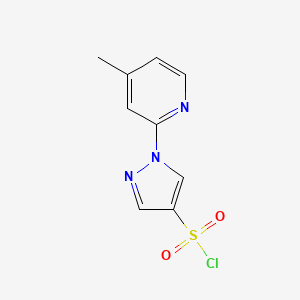
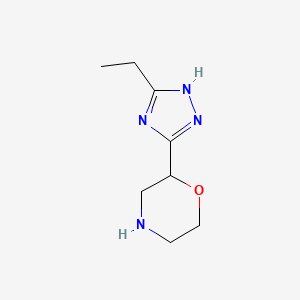
![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)
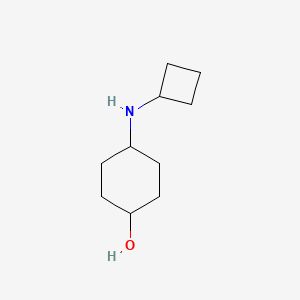
![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)
